molecular formula C9H10Cl2NO4P B5850864 1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene

1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene

Cat. No.: B5850864
M. Wt: 298.06 g/mol
InChI Key: BNLOCOUQGSLCEC-UHFFFAOYSA-N
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Description

1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene is an organic compound characterized by the presence of chloromethyl, phosphorylmethoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene typically involves the chloromethylation of a benzene derivative. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly reagents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions, typically in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene involves its reactive functional groups. The chloromethyl groups can form covalent bonds with nucleophiles, making it useful in cross-linking and polymerization reactions. The nitro group can undergo reduction, altering the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Uniqueness: The presence of both chloromethyl and nitro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-[bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2NO4P/c10-5-17(15,6-11)7-16-9-3-1-8(2-4-9)12(13)14/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLOCOUQGSLCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCP(=O)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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